molecular formula C16H16F3N3O B6950619 Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone

Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone

Cat. No.: B6950619
M. Wt: 323.31 g/mol
InChI Key: CKVKEKBWDHDGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a cinnoline ring fused with a piperidine ring, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of ortho-substituted anilines with nitriles under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, secondary amines, and ketones.

    Substitution with Trifluoromethyl Group: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Final Coupling Reaction: The final step involves coupling the cinnoline and piperidine derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the cinnoline ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly interesting for drug development.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and materials with specific properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the cinnoline and piperidine rings provide structural stability and facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanol
  • Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]amine
  • Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]carboxylic acid

Uniqueness

Compared to these similar compounds, Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone is unique due to its ketone functional group, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its pharmacokinetic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-10-13(16(17,18)19)6-4-8-22(10)15(23)12-9-20-21-14-7-3-2-5-11(12)14/h2-3,5,7,9-10,13H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVKEKBWDHDGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)C2=CN=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.